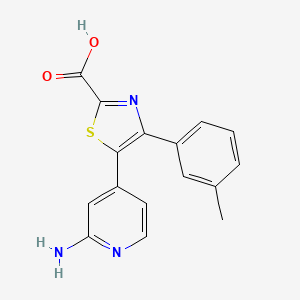
5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of a pyridyl group, a methylphenyl group, and a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:
Step 1: Preparation of the pyridyl precursor by nitration and subsequent reduction.
Step 2: Formation of the thiazole ring through cyclization with a suitable sulfur donor.
Step 3: Introduction of the carboxylic acid group via carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-4-pyridyl)-4-phenyl-1,3-thiazole-2-carboxylic acid
- 5-(2-Amino-4-pyridyl)-4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid
- 5-(2-Amino-4-pyridyl)-4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Uniqueness
The uniqueness of 5-(2-Amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid lies in its specific substitution pattern on the thiazole ring. The presence of the 3-methylphenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
365429-00-1 |
|---|---|
Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2S/c1-9-3-2-4-10(7-9)13-14(22-15(19-13)16(20)21)11-5-6-18-12(17)8-11/h2-8H,1H3,(H2,17,18)(H,20,21) |
InChI Key |
JIOVYYNIFWGATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C(=O)O)C3=CC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
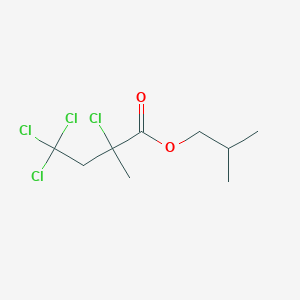
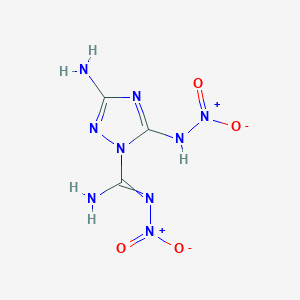
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
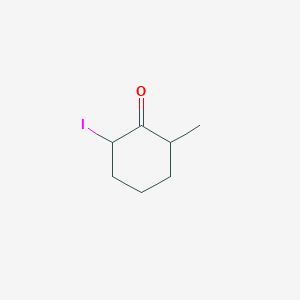
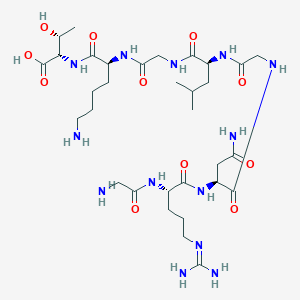
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
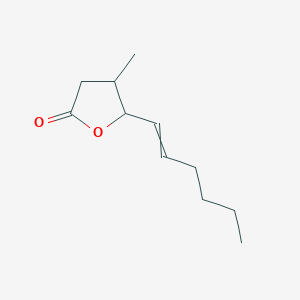
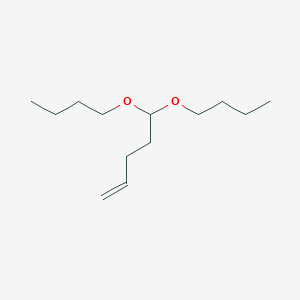
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
